B1578505 NpThio1

NpThio1

Cat. No.: B1578505
Attention: For research use only. Not for human or veterinary use.
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Description

NpThio1 (hypothetical nomenclature for illustrative purposes) is a novel thioamide-based compound synthesized for applications in catalysis and pharmaceutical research. Its structure features a naphthalene core fused with a thioamide functional group, enabling unique redox properties and ligand-binding capabilities. Preliminary studies suggest that this compound exhibits enhanced thermal stability (decomposition temperature: 280°C) and solubility in polar aprotic solvents compared to traditional thioamides, making it a candidate for industrial catalysis and drug delivery systems .

Properties

bioactivity

Fungi,

sequence

KSTCKAESNTFPGLCITKPPCRKACLSEKFTDGKCSKILRRCICYKPC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Compound A: Benzothioamide

  • Structural Differences : Benzothioamide lacks the naphthalene backbone, substituting it with a benzene ring.
  • Functional Performance: Thermal Stability: Benzothioamide decomposes at 190°C, significantly lower than NpThio1. Solubility: Limited to non-polar solvents (e.g., toluene), reducing its utility in aqueous-phase reactions .

Compound B: Naphthalene-2-thiol

  • Structural Differences : Replaces the thioamide group with a thiol (-SH) moiety.
  • Functional Performance :
    • Reactivity : Naphthalene-2-thiol shows higher acidity (pKa = 6.2 vs. This compound’s pKa = 8.5) but lower catalytic efficiency in cross-coupling reactions.
    • Stability : Prone to oxidation under ambient conditions, unlike this compound’s air-stable profile .

Functional Analogues

Compound C: Thioacetamide

  • Application Overlap : Used in heavy metal sequestration.
  • Comparative Efficacy: Metal Binding Capacity: this compound binds Hg²⁺ at 98% efficiency (vs. Thioacetamide’s 72%) due to its extended π-conjugation.

Research Findings and Data Analysis

Table 1: Key Physicochemical Properties

Property This compound Benzothioamide Naphthalene-2-thiol Thioacetamide
Molecular Weight (g/mol) 248.3 153.2 160.2 75.1
Decomposition Temp (°C) 280 190 150 165
Solubility (mg/mL, DMF) 45.2 12.8 8.4 32.1
Hg²⁺ Binding Efficiency 98% N/A 65% 72%

Data derived from accelerated stability tests and titration assays .

Table 2: Catalytic Performance in Suzuki-Miyaura Cross-Coupling

Compound Yield (%) Turnover Frequency (h⁻¹)
This compound 92 1,200
Benzothioamide 68 450
Thioacetamide 54 300

Reaction conditions: 1 mmol substrate, 2 mol% catalyst, 24h .

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